molecular formula C25H22ClN5O5 B3988246 [5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate

[5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate

Cat. No.: B3988246
M. Wt: 507.9 g/mol
InChI Key: GNJAOUPKIVPSHL-UHFFFAOYSA-N
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Description

[5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate is a complex organic compound that features a pyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrano[2,3-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a cyano-substituted compound.

    Introduction of the amino and chlorophenyl groups: These groups can be introduced via substitution reactions using appropriate reagents.

    Attachment of the morpholine-4-carboxylate moiety: This step might involve esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • [5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-hydroxyphenyl] morpholine-4-carboxylate
  • [5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl] morpholine-4-carboxylate

Uniqueness

The uniqueness of [5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate lies in its specific substitution pattern and the presence of the morpholine-4-carboxylate group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[5-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O5/c1-33-18-7-6-14(12-19(18)35-25(32)31-8-10-34-11-9-31)20-16(13-27)23(28)36-24-21(20)22(29-30-24)15-4-2-3-5-17(15)26/h2-7,12,20H,8-11,28H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJAOUPKIVPSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4Cl)N)C#N)OC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate
Reactant of Route 2
[5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate
Reactant of Route 4
[5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate
Reactant of Route 5
[5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate
Reactant of Route 6
[5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate

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